Mdgcel

Prostate cancer Metastasis Wnt5a mimetic

MDGCEL (Met-Asp-Gly-Cys-Glu-Leu) is the core hexapeptide of Wnt5a ligand (residues 317–322). N-terminal chemistry dictates function: N-formyl (Foxy-5) = Wnt5a agonist; N-Boc (Box5) = potent antagonist. Foxy-5 cuts regional lymph node metastasis by 90% in WNT5A-low prostate cancer orthotopic models; Box5 abolishes Wnt5a-induced calcium release in melanoma migration/invasion assays. Verify cell-line WNT5A expression before use. Foxy-5 IC₅₀ = 1 µM in MDA-MB-468 motility studies. All variants ≥95% HPLC. Research use only.

Molecular Formula C25H42N6O11S2
Molecular Weight 666.8 g/mol
Cat. No. B15541599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdgcel
Molecular FormulaC25H42N6O11S2
Molecular Weight666.8 g/mol
Structural Identifiers
InChIInChI=1S/C25H42N6O11S2/c1-12(2)8-16(25(41)42)31-23(39)14(4-5-19(33)34)29-24(40)17(11-43)28-18(32)10-27-22(38)15(9-20(35)36)30-21(37)13(26)6-7-44-3/h12-17,43H,4-11,26H2,1-3H3,(H,27,38)(H,28,32)(H,29,40)(H,30,37)(H,31,39)(H,33,34)(H,35,36)(H,41,42)/t13-,14-,15-,16-,17-/m0/s1
InChIKeyLDLUXCDRSTVFKO-WOYTXXSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDGCEL: A WNT5A-Mimicking Hexapeptide for Non-Canonical Wnt Pathway Modulation


MDGCEL (Met-Asp-Gly-Cys-Glu-Leu) is a hexapeptide derived from the Wnt5a ligand (residues 317-322) [1]. It functions as a Wnt5a mimetic and exhibits Wnt5a antagonistic activity [2]. The peptide exists in several forms: the free base (MDGCEL), the N-formyl derivative (Foxy-5), and the N-Boc-protected derivative (Box5). The core sequence is identical, but the N-terminal modification dictates its functional outcome—agonism versus antagonism [3]. MDGCEL is a research tool for modulating non-canonical Wnt signaling, which regulates cell migration, invasion, and calcium flux independently of β-catenin [4].

Why Generic Wnt Pathway Modulators Cannot Replace MDGCEL-Based Peptides


Substituting MDGCEL with a generic Wnt pathway modulator, or even with a different N-terminal variant of the same core sequence, is not scientifically valid. The N-terminal modification critically dictates functional outcome: the N-formyl derivative (Foxy-5) acts as a Wnt5a agonist, mimicking the anti-migratory and anti-invasive effects of Wnt5a, while the N-Boc derivative (Box5) acts as a potent antagonist, blocking Wnt5a-induced calcium release and cell migration [1]. Furthermore, Foxy-5's activity is cell-type and context-dependent; it inhibits metastasis in WNT5A-low prostate cancer cells but has no effect on WNT5A-high cells [2]. This exquisite functional specificity, determined by a single chemical modification, means that in-class compounds cannot be interchanged without fundamentally altering experimental outcomes and research conclusions.

Quantitative Differentiation of MDGCEL Derivatives: Foxy-5 vs. Box5 in Cancer Metastasis Models


Foxy-5 Reduces Lymph Node Metastasis by Up to 90% in WNT5A-Low Prostate Cancer

Foxy-5, the N-formyl-MDGCEL derivative, significantly inhibits metastatic dissemination in an orthotopic xenograft model. Treatment with Foxy-5 reduced metastasis to regional lymph nodes by 90% and to distal lymph nodes by 75% in mice implanted with WNT5A-low DU145 prostate cancer cells [1]. This effect was highly specific to WNT5A-low tumors, as no reduction in metastasis was observed in WNT5A-high PC3 prostate cancer cells [1].

Prostate cancer Metastasis Wnt5a mimetic

Foxy-5 Impairs Breast Cancer Cell Motility with an IC50 of 1 µM

Foxy-5 reduces cell motility in MDA-MB-468 breast cancer cells across a concentration range of 1 to 1,000 µM, with a reported IC50 of 1 µM [1]. This contrasts with Box5, which acts as a Wnt5a antagonist and inhibits migration in melanoma cells via a different mechanism (calcium/PKC inhibition) [2].

Breast cancer Cell migration Wnt5a mimetic

Box5 Abolishes Wnt5a-Induced Calcium Release in Melanoma Cells

Box5, the N-Boc-MDGCEL derivative, completely abolishes Wnt5a-induced increases in intracellular calcium ([Ca2+]i) in melanoma cells [1]. Wnt5a stimulation causes a robust calcium response, which is essential for cell invasion, and Box5 treatment abrogates this response, directly confirming its antagonistic mechanism [1].

Melanoma Calcium signaling Wnt5a antagonist

N-Terminal Modification Switches Peptide Function from Agonist to Antagonist

A single chemical modification at the N-terminus of the MDGCEL core sequence dictates functional activity. The formyl group in Foxy-5 produces a Wnt5a agonist that mimics Wnt5a's anti-migratory effects, while the tert-butyloxycarbonyl (Boc) group in Box5 yields a potent Wnt5a antagonist that blocks Wnt5a-mediated calcium release and cell invasion [1]. This switch is not subtle; it represents a binary functional toggle.

Peptide chemistry Structure-activity relationship Wnt5a modulation

Foxy-5 Exhibits Context-Dependent Anti-Metastatic Activity: Effective Only in WNT5A-Low Tumors

Foxy-5's anti-metastatic effect is contingent on the WNT5A expression status of the target cells. In vivo, Foxy-5 significantly reduced metastasis by 90% (regional) and 75% (distal) in WNT5A-low DU145 prostate cancer cells, but had no effect on the metastatic spread of WNT5A-high PC3 prostate cancer cells [1]. This indicates that Foxy-5's efficacy is limited to contexts where endogenous Wnt5a signaling is deficient.

Prostate cancer Biomarker-stratified therapy Wnt5a expression

Optimal Applications for MDGCEL Derivatives in Cancer and Stem Cell Research


Investigating Wnt5a-Dependent Metastasis in WNT5A-Low Prostate Cancer Models

Foxy-5 (N-formyl-MDGCEL) is the tool of choice for studying the inhibition of metastasis in WNT5A-low prostate cancer. Its ability to reduce regional lymph node metastasis by 90% and distal metastasis by 75% in orthotopic models provides a robust, quantifiable anti-metastatic phenotype [4]. Researchers should confirm low WNT5A expression in their cell lines or tumor models before use.

Dissecting Non-Canonical Wnt/Ca2+ Signaling in Melanoma Invasion

Box5 (N-Boc-MDGCEL) is essential for studies requiring potent, direct antagonism of Wnt5a. Its ability to completely abolish Wnt5a-induced calcium release makes it ideal for probing the role of the Wnt/Ca2+ pathway in melanoma cell migration and invasion [4]. Use Box5 when the experimental goal is to block, rather than mimic, endogenous Wnt5a activity.

Controlling Stem Cell Chondrogenesis via Non-Canonical Wnt Activation

Foxy-5, when conjugated to biomaterials (e.g., hyaluronic acid hydrogels), activates non-canonical Wnt signaling to enhance chondrogenesis of human mesenchymal stem cells (hMSCs) and attenuate hypertrophy, as demonstrated by upregulation of SOX9 and PLCE1 [4]. This application is specific to Foxy-5; Box5 would be expected to have the opposite effect.

Validating Wnt5a-Mediated Effects in Breast Cancer Cell Migration Assays

For in vitro studies of breast cancer cell motility, Foxy-5 offers a defined IC50 of 1 µM in MDA-MB-468 cells, enabling precise concentration-response analyses [4]. This is a more reproducible and defined approach than using full-length Wnt5a protein or less characterized mimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdgcel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.